molecular formula C12H9FINO B8326884 (3-fluorobenzyl)-3-iodo-1H-pyridin-2-one

(3-fluorobenzyl)-3-iodo-1H-pyridin-2-one

Cat. No. B8326884
M. Wt: 329.11 g/mol
InChI Key: UJVDSBYVCQPXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-fluorobenzyl)-3-iodo-1H-pyridin-2-one is a useful research compound. Its molecular formula is C12H9FINO and its molecular weight is 329.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-fluorobenzyl)-3-iodo-1H-pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-fluorobenzyl)-3-iodo-1H-pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-fluorobenzyl)-3-iodo-1H-pyridin-2-one

Molecular Formula

C12H9FINO

Molecular Weight

329.11 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-iodopyridin-2-one

InChI

InChI=1S/C12H9FINO/c13-10-4-1-3-9(7-10)8-15-6-2-5-11(14)12(15)16/h1-7H,8H2

InChI Key

UJVDSBYVCQPXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-(2,4-difluorobenzyloxy)-1-(3-fluorobenzyl)-1H-pyridin-2-one (0.15 g, 0.43 mmol) and N-iodosuccinimide (0.10 g, 0.46 mmol) in CH3CN (3 mL) was added dichloroacetic acid (13 mg, 0.10 mmol), and the reaction mixture was heated to 60° C. for 4 h. The reaction mixture was cooled to room temperature, concentrated under reduced pressure, and the residue was dissolved in methylene chloride. The organic solution was washed with a saturated solution of NaHCO3 and then brine, dried (Na2SO4), filtered and concentrated under reduced pressure. Purification by flash column chromatography (silica, eluent 90:10 methylene chloride/hexanes to 99:1 methylene chloride/methanol) provided 4-(2,4-difluorobenzyloxy)-[(3-fluorobenzyl)-3-iodo-1H-pyridin-2-one as a white solid (0.15 g, 77%): mp 164-167° C.; 1H NMR (300 MHz, CDCl3) δ 7.65-7.55 (m, 1H), 7.35-7.26 (m, 2H), 7.15-6.80 (m, 5H), 6.05 (d, J=6 Hz, 1H), 5.22 (s, 2H), 5.16 (s, 2H) ES HRMS m/z 472.0033 (M+H C19H14F31NO2 requires 472.0018).
Name
4-(2,4-difluorobenzyloxy)-1-(3-fluorobenzyl)-1H-pyridin-2-one
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step Two

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